Product packaging for Hovenitin II(Cat. No.:CAS No. 71106-82-6)

Hovenitin II

Cat. No.: B1216769
CAS No.: 71106-82-6
M. Wt: 334.28 g/mol
InChI Key: MIEZPHMCERQLMT-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hovenitin II (CAS 71106-82-6) is a dihydroflavonol, a class of bioactive natural products known for their diverse pharmacological properties. This compound was first isolated through bioassay-guided separation from Hoveniae Semen Seu Fructus , the seeds and fruit of the traditional medicinal plant Hovenia dulcis Thunb. (Rhamnaceae) . The absolute stereostructure of this compound has been determined as (2R, 3S)-5, 7, 4', 5'-tetrahydroxy-3'-methoxydihydroflavonol . Research on this compound is focused on its potential bioactivities, which are informed by the traditional uses of its plant source. Hovenia dulcis has a well-documented history in traditional medicine for its hepatoprotective and anti-alcohol intoxication effects . Scientific investigations have shown that extracts of H. dulcis and its constituent compounds exhibit significant biological activities. Notably, the foundational study that identified this compound demonstrated that the methanol-soluble fraction of Hoveniae Semen Seu Fructus exhibits an inhibitory effect on alcohol-induced muscular relaxation and a protective activity against experimentally induced liver injury in model systems . These findings highlight the research value of this compound and related compounds for exploring mechanisms of liver protection and modulating physiological responses to alcohol. This product is labeled "For Research Use Only" (RUO). RUO products are specialized tools intended solely for laboratory research purposes in controlled settings . They are not intended for use in diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O8 B1216769 Hovenitin II CAS No. 71106-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O8/c1-23-11-3-6(2-9(19)13(11)20)16-15(22)14(21)12-8(18)4-7(17)5-10(12)24-16/h2-5,15-20,22H,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEZPHMCERQLMT-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90991418
Record name 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71106-82-6
Record name (2R,3R)-2-(3,4-Dihydroxy-5-methoxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71106-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hovenitin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071106826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90991418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hovenitin I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE34SF5GC5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Abundance and Isolation Methodologies of Hovenitin Ii

The presence of Hovenitin II is primarily associated with Hovenia dulcis, a plant utilized in traditional medicine across East Asia. The concentration and distribution of this compound, along with its structural analogs, vary within the different botanical parts of the plant.

Distribution of this compound within Hovenia dulcis Thunb. Botanical Parts

Research has confirmed the presence of this compound, alongside its related compounds Hovenitin I and Hovenitin III, in the fruits and seeds of Hovenia dulcis ekosfop.or.kr. While the presence of this compound has also been suggested in in vitro callus cultures of the plant through NMR spectral analysis, specific quantitative data detailing its concentration in the leaves, stems, and seeds of the mature plant is not extensively documented in current scientific literature.

However, analysis of related flavonoid compounds in Hovenia dulcis provides insights into the general distribution of these phytochemicals. A comparative analysis of nutritional components in various parts of the plant, including fruits, branches, and leaves, has been conducted, although it did not specifically quantify this compound ekosfop.or.kr. Studies on other flavonoids within the plant, such as ampelopsin (dihydromyricetin) and taxifolin (dihydroquercetin), have shown that their concentrations can vary significantly depending on the plant part and geographical origin .

Quantitative Analysis of this compound Content in Different Plant Tissues

Direct quantitative analysis focusing solely on this compound across different tissues of Hovenia dulcis is limited. However, methodologies for the quantification of structurally similar dihydroflavonols, such as taxifolin, have been established. These methods provide a framework that could be adapted for the precise measurement of this compound. For instance, Ultra-Performance Liquid Chromatography (UPLC) has been successfully employed to quantify flavonoids like taxifolin in Hovenia dulcis extracts . This analytical approach offers the sensitivity and resolution necessary for determining the concentration of specific compounds within complex plant matrices.

Table 1: Distribution of Related Flavonoids in Hovenia dulcis

Plant PartRelated Flavonoids IdentifiedNotes
Fruits and SeedsHovenitin I, this compound, Hovenitin III, Dihydrokaempferol (B1209521), Quercetin, (+)-Dihydromyricetin ekosfop.or.krThe primary known sources of this compound.
Fruit-stalkAmpelopsin, Taxifolin, Myricetin (B1677590), Quercetin oup.comnih.govQuantitative analysis of these related compounds has been performed.
LeavesMyricetinMyricetin has been isolated from the leaves .
Callus Culture(+)-Dihydromyricetin, (+)-Gallocatechin, this compoundPresence suggested by NMR spectral analysis.

Advanced Extraction Techniques for Dihydroflavonols

The extraction of dihydroflavonols like this compound from plant materials is a critical step for their isolation and subsequent analysis. Research has moved beyond traditional methods to more efficient and environmentally friendly techniques.

Solvent-Based Extraction Optimization

The choice of solvent is a crucial factor in the extraction of flavonoids. A mixture of an organic solvent and water is often more effective than either solvent alone. For the extraction of flavonoids from Hovenia dulcis, 70% ethanol (B145695) has been utilized effectively . The optimization of solvent-based extraction involves considering parameters such as solvent concentration, temperature, and extraction time to maximize the yield of the target compounds.

Emerging Extraction Technologies (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)

Modern extraction techniques offer several advantages over conventional methods, including reduced solvent consumption, shorter extraction times, and higher efficiency.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. The properties of the supercritical fluid can be manipulated by adjusting pressure and temperature, allowing for selective extraction. For the extraction of flavonoids, the addition of a polar co-solvent like ethanol is often necessary to enhance the solubility of the target compounds. Parameters such as pressure, temperature, and co-solvent concentration are optimized to maximize the extraction yield. For instance, in the extraction of taxifolin, a related dihydroflavonol, manipulating these parameters is key to improving efficiency nih.gov.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. This technique has been successfully applied to the extraction of flavonoids from the seeds of Hovenia dulcis scielo.br. The efficiency of MAE is influenced by factors such as microwave power, extraction time, solvent concentration, and the solid-to-liquid ratio. Pre-treatment with direct steam injection before MAE has been shown to increase the extraction yield of total flavonoids from Hovenia dulcis seeds by 11.63% .

Table 2: Comparison of Advanced Extraction Techniques for Flavonoids

TechniquePrincipleAdvantagesKey Parameters to Optimize
Solvent-Based Extraction Dissolving target compounds in a suitable solvent.Simple, well-established.Solvent type and concentration, temperature, time, solid-to-liquid ratio.
Supercritical Fluid Extraction (SFE) Utilizes a fluid above its critical temperature and pressure as a solvent."Green" solvent (CO2), selective, low-temperature operation.Pressure, temperature, co-solvent type and concentration, flow rate.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample matrix.Rapid, reduced solvent consumption, higher yields.Microwave power, extraction time, solvent type and concentration, solid-to-liquid ratio.

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the plant extract.

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of flavonoids. For the separation of dihydroflavonols and related compounds from Hovenia dulcis, reversed-phase HPLC is commonly employed.

A typical HPLC protocol for the analysis of flavonoids in Hovenia dulcis utilizes a C18 column oup.comnih.gov. The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid or 0.1% acetic acid) and an organic solvent such as acetonitrile oup.com. The gradient elution allows for the effective separation of compounds with a range of polarities.

For instance, a UPLC method for analyzing flavonoids in Hovenia dulcis employed a Waters ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.7 µm) with a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) . The gradient program involved a gradual increase in the proportion of the organic solvent over time, enabling the separation of various flavonoid compounds . Detection is typically carried out using a UV detector at a wavelength where the flavonoids exhibit maximum absorbance.

Table 3: Example HPLC Parameters for Flavonoid Analysis in Hovenia dulcis

ParameterSpecification
Column Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.7 µm) or C18 column (4.6 × 150 mm, 3.5 µm) oup.com
Mobile Phase A: 0.1% formic acid in waterB: 0.1% formic acid in acetonitrile
Elution Gradient
Flow Rate 0.2 mL/min (for UPLC) or 1.0 mL/min (for HPLC) oup.com
Detection UV Detector

Countercurrent Chromatography and Other Advanced Methods

The isolation of this compound is often accomplished through a multi-step process involving initial extraction followed by sophisticated chromatographic purification. A key strategy employed in the foundational research on this compound was bioassay-guided separation. This approach involves systematically separating the components of a crude extract and testing the biological activity of each fraction, allowing researchers to pinpoint and isolate the active compounds.

While the seminal work by Yoshikawa et al. in 1997 laid the groundwork for the isolation of Hovenitins, modern advancements in liquid-liquid chromatography, particularly countercurrent chromatography (CCC), offer powerful tools for the efficient separation of such natural products. CCC is a support-free liquid-liquid partition chromatography technique that avoids the irreversible adsorption of samples onto a solid stationary phase, leading to high recovery rates and the preservation of biological activity. High-speed countercurrent chromatography (HSCCC) is a widely used form of this technique for the preparative isolation of flavonoids and related compounds from various plant materials.

The general workflow for isolating this compound using these advanced methods can be outlined as follows:

Extraction: The initial step involves the extraction of flavonoids from the dried and powdered seeds or fruit of Hovenia dulcis. A common solvent for this purpose is methanol (B129727). The crude methanolic extract contains a complex mixture of compounds, including this compound.

Fractionation: The crude extract is then subjected to preliminary fractionation. This can be achieved through solvent partitioning or column chromatography using resins like Diaion HP-20, eluting with a gradient of water and methanol. This step serves to enrich the flavonoid content and remove interfering substances.

Advanced Chromatographic Purification: The enriched flavonoid fraction is then purified using advanced chromatographic techniques.

High-Speed Countercurrent Chromatography (HSCCC): This technique is highly effective for separating compounds with similar polarities, such as the different Hovenitins. The selection of a suitable two-phase solvent system is critical for successful separation. A typical solvent system for the separation of flavonoids might consist of a mixture of n-hexane, ethyl acetate, methanol, and water in appropriate ratios. The sample is introduced into the CCC coil, and the separation occurs based on the differential partitioning of the compounds between the two liquid phases.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Following initial purification by methods like HSCCC, preparative HPLC is often used as a final polishing step to obtain highly pure this compound. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape.

The following data tables illustrate typical parameters that could be employed in the advanced chromatographic separation of this compound.

Table 1: Illustrative High-Speed Countercurrent Chromatography (HSCCC) Parameters for this compound Separation

ParameterValue
Apparatus High-Speed Countercurrent Chromatograph
Solvent System n-hexane-ethyl acetate-methanol-water
Volume Ratio e.g., 1:1:1:1 (v/v/v/v)
Mobile Phase Upper or Lower Phase
Flow Rate 2.0 mL/min
Rotational Speed 850 rpm
Detection UV at 280 nm
Sample Loading Enriched flavonoid fraction from Hovenia dulcis

Table 2: Illustrative Preparative High-Performance Liquid Chromatography (Prep-HPLC) Parameters for this compound Purification

ParameterValue
Apparatus Preparative HPLC System
Column Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 10% to 50% B over 40 min
Flow Rate 10 mL/min
Detection UV at 280 nm
Injection Volume Dependent on sample concentration and column size

The combination of these advanced chromatographic techniques allows for the efficient isolation of this compound in high purity, which is essential for its structural elucidation and further scientific investigation.

Structural Elucidation and Stereochemical Characterization of Hovenitin Ii

Spectroscopic Methods for Structural Determination

While the molecular formula and general structure of Hovenitin II are known, specific detailed experimental data from NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy, as typically presented in primary literature for full structural elucidation, were not found in the provided search results. However, the general principles of these techniques are crucial for such characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. It provides detailed information about the connectivity of atoms, the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), and through 2D NMR experiments like COSY, HSQC, and HMBC, the spatial relationships between atoms can be established. These techniques would typically reveal characteristic chemical shifts, coupling constants, and correlation patterns that define the this compound molecule. However, specific NMR data for this compound was not found in the provided search results.

Mass Spectrometry (MS) Applications

Mass spectrometry is vital for determining the molecular weight and molecular formula of a compound. Techniques like High-Resolution Mass Spectrometry (HRMS) provide exact mass measurements, allowing for the determination of the elemental composition. Fragmentation patterns observed in MS/MS experiments can also offer clues about the molecule's structure by indicating the presence of specific substructures or functional groups. PubChem lists the molecular formula of this compound as C₁₆H₁₄O₈ and its exact mass as 334.06886740 Da nih.gov.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds. Key functional groups like hydroxyl (-OH), carbonyl (C=O), and aromatic C-H bonds would exhibit characteristic absorption bands in the IR spectrum. While general IR absorption ranges for common functional groups are known pg.edu.pllibretexts.orgspectroscopyonline.com, specific IR spectral data for this compound was not found in the provided search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes electronic transitions within a molecule, typically involving conjugated systems or chromophores. The absorption maxima (λmax) and extinction coefficients (ε) in a UV-Vis spectrum can provide information about the presence of π-electron systems and their extent of conjugation. While the general principles of UV-Vis spectroscopy are understood purechemistry.orglibretexts.orgsigmaaldrich.comlibretexts.org, specific UV-Vis spectral data for this compound was not found in the provided search results.

Absolute Configuration Assignment and Conformational Analysis

The absolute configuration of a chiral molecule defines the precise three-dimensional arrangement of its atoms in space. For this compound, the IUPAC name explicitly states the absolute configuration at its chiral centers.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to determine the absolute configuration of chiral molecules scribd.comcmu.eduunicamp.brlibretexts.orgnobelprize.org. CD spectroscopy measures the differential absorption of left and right circularly polarized light. By comparing experimental CD spectra with theoretically calculated spectra or with spectra of known compounds, the absolute configuration can be assigned. The IUPAC name for this compound, (2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one, directly indicates the absolute stereochemistry at positions 2 and 3 of the dihydrochromen-4-one core as R and R, respectively nih.gov. This assignment is crucial for understanding the molecule's stereochemistry.

Conformational analysis studies the spatial arrangement of atoms in a molecule and the energy associated with different rotamers or arrangements nih.govnih.gov. While the absolute configuration provides fixed stereochemistry, conformational analysis explores the preferred three-dimensional shapes a molecule can adopt due to rotation around single bonds. Specific conformational studies for this compound were not found in the provided search results.

X-ray Crystallography of this compound and Related Dihydroflavonols

X-ray crystallography is a fundamental technique for determining the precise three-dimensional atomic structure of crystalline materials nih.govlibretexts.org. This method involves diffracting X-rays off a crystal, and analyzing the resulting diffraction pattern to map the electron density and thus the positions of atoms within the crystal lattice anton-paar.comtulane.edu. It provides definitive information about bond lengths, bond angles, and molecular conformation, which is essential for complete structural characterization nih.govmdpi.com.

While the structure and stereochemistry of this compound are established, specific published research detailing the X-ray crystallographic analysis of this compound itself, including parameters such as unit cell dimensions, space group, or atomic coordinates, was not found within the provided search results. Studies on related dihydroflavonols may exist, but direct comparative crystallographic data for this compound was not identified. Consequently, a data table presenting specific X-ray crystallographic findings for this compound cannot be generated based on the available information.

Chemoinformatic and Computational Structural Analysis of this compound

Chemoinformatics and computational structural analysis employ theoretical methods and computer-based techniques to model and understand molecular behavior, properties, and interactions libretexts.orgpitt.eduamazon.com. These approaches, which can include Density Functional Theory (DFT) calculations, molecular dynamics simulations, and advanced spectroscopic data analysis, are vital for predicting molecular geometries, electronic properties, and conformational landscapes researchgate.netarxiv.orgaps.orgq-chem.comauremn.org.br.

Biosynthetic Pathways and Regulation of Hovenitin Ii Production

General Flavonoid Biosynthesis in Plants

Flavonoids are a diverse class of plant secondary metabolites synthesized via the phenylpropanoid pathway. This pathway converts the primary metabolite phenylalanine into a vast array of phenolic compounds. nih.gov The initial steps are conserved across a wide range of plant species and provide the foundational precursors for all flavonoid subclasses. nih.gov

Upstream Precursors and Enzymatic Transformations

The journey to flavonoid synthesis begins with the amino acid L-phenylalanine. A series of three enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate. nih.gov The first enzyme, Phenylalanine ammonia-lyase (PAL) , deaminates phenylalanine to form cinnamic acid. Subsequently, Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. Finally, 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA. mdpi.com

This activated molecule serves as the entry point into the specific flavonoid pathway. The first committed step is catalyzed by Chalcone (B49325) synthase (CHS) , which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. capes.gov.br This chalcone is the first compound to possess the characteristic C6-C3-C6 flavonoid backbone. In most plants, naringenin chalcone is rapidly and stereospecifically cyclized by Chalcone isomerase (CHI) into the flavanone (B1672756) (2S)-naringenin, a key intermediate from which most other flavonoid classes are derived. mdpi.com

Table 1: Key Enzymes in the Upstream Flavonoid Biosynthesis Pathway
EnzymeAbbreviationEC NumberCatalytic Reaction
Phenylalanine ammonia-lyasePAL4.3.1.24L-phenylalanine → trans-cinnamate + NH₃
Cinnamate 4-hydroxylaseC4H1.14.14.91trans-cinnamate → 4-hydroxycinnamate (p-coumarate)
4-Coumarate:CoA ligase4CL6.2.1.12p-coumarate + CoA + ATP → p-coumaroyl-CoA
Chalcone synthaseCHS2.3.1.74p-coumaroyl-CoA + 3x malonyl-CoA → Naringenin chalcone
Chalcone isomeraseCHI5.5.1.6Naringenin chalcone → (2S)-Naringenin
Flavanone 3-hydroxylaseF3H1.14.11.9Naringenin → Dihydrokaempferol (B1209521) (DHK)

Specificity of Dihydroflavonol Synthase Activity

From the central flavanone intermediate, naringenin, the pathway branches. The synthesis of dihydroflavonols is a critical step, catalyzed by Flavanone 3-hydroxylase (F3H) , a Fe(II)/2-oxoglutarate-dependent dioxygenase. mdpi.comnih.gov F3H introduces a hydroxyl group at the C-3 position of the C-ring, converting flavanones into their corresponding dihydroflavonols. nih.gov For example, F3H catalyzes the conversion of naringenin into dihydrokaempferol (DHK). mdpi.com

The dihydroflavonols (DHK, dihydroquercetin, and dihydromyricetin) are themselves key branch-point intermediates. nih.gov They serve as common substrates for two competing enzymes: Flavonol synthase (FLS), which creates flavonols, and Dihydroflavonol 4-reductase (DFR), which channels intermediates toward anthocyanidins and proanthocyanidins. nih.gov The substrate specificity of these downstream enzymes, particularly DFR, is a major determinant of the final flavonoid profile in a given plant tissue. nih.gov

Proposed Biosynthetic Route for Hovenitin II

This compound is a dihydroflavonol identified in plants of the Hovenia genus. ekosfop.or.kr Structurally, it is 5'-O-methyl-dihydromyricetin. Its biosynthesis therefore requires the formation of the precursor dihydromyricetin (B1665482) (DHM), followed by a highly specific methylation event. The presence of DHM has been confirmed in the seeds of Hovenia dulcis. nih.gov

Identification of Key Biosynthetic Intermediates

The proposed pathway to this compound builds upon the general flavonoid pathway, starting from the flavanone naringenin. To arrive at the dihydromyricetin backbone, two additional hydroxyl groups must be added to the B-ring at the 3' and 5' positions. This is followed by the characteristic 3-hydroxylation of the C-ring. The proposed sequence of intermediates is as follows:

Naringenin : The initial flavanone substrate.

Eriodictyol (B191197) : Formed by the hydroxylation of naringenin at the 3' position by Flavonoid 3'-hydroxylase (F3'H).

Dihydroquercetin (DHQ) : Formed by the 3-hydroxylation of eriodictyol by F3H. Alternatively, DHK can be hydroxylated by F3'H to yield DHQ.

Dihydromyricetin (DHM) : Formed by the hydroxylation of DHQ at the 5' position by Flavonoid 3',5'-hydroxylase (F3'5'H). DHM is the direct precursor for the final methylation step.

This compound : Formed by the methylation of the 5'-hydroxyl group of DHM.

Characterization of Enzymes Involved in Methylation and Hydroxylation

While the specific enzymes from Hovenia dulcis have not been isolated and characterized, their functions can be inferred from homologous enzymes in other plant species.

Hydroxylation Enzymes : The B-ring hydroxylation pattern is determined by two key enzymes belonging to the cytochrome P450 family: Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H) . nih.govnih.gov F3'H introduces a hydroxyl group at the 3' position, converting 4'-hydroxylated flavonoids (naringenin, DHK) into 3',4'-dihydroxylated forms (eriodictyol, DHQ). F3'5'H is a crucial branch point enzyme that can add hydroxyl groups to both the 3' and 5' positions, converting substrates like DHQ into the 3',4',5'-trihydroxylated DHM. nih.govfrontiersin.org The presence and activity of F3'5'H are essential for the production of delphinidin-based anthocyanins and trihydroxylated flavonols like myricetin (B1677590) and its dihydro- form, DHM. nih.gov

Methylation Enzyme : The final step, the conversion of DHM to this compound, is proposed to be catalyzed by a specific O-methyltransferase (OMT) . Plant OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the regioselective methylation of hydroxyl groups on the flavonoid ring system. nih.gov This modification can alter the solubility, stability, and biological activity of the compound. nih.gov The formation of this compound requires an OMT with high specificity for the 5'-hydroxyl group of dihydromyricetin. While multifunctional flavonoid OMTs capable of methylating 3'- and 5'- positions have been identified in other plants like Citrus, the specific enzyme responsible for this compound synthesis in Hovenia remains to be discovered. nih.gov

Table 2: Proposed Key Enzymes in the Biosynthesis of this compound
Enzyme ClassAbbreviationEC NumberProposed Catalytic Reaction
Flavonoid 3'-hydroxylaseF3'H1.14.14.82Naringenin → Eriodictyol; Dihydrokaempferol → Dihydroquercetin
Flavonoid 3',5'-hydroxylaseF3'5'H1.14.13.88Dihydroquercetin → Dihydromyricetin
O-methyltransferaseOMT2.1.1.-Dihydromyricetin + SAM → this compound + SAH

Genetic and Molecular Basis of this compound Biosynthesis

The genetic framework controlling the production of this compound in Hovenia dulcis has not yet been specifically elucidated. However, based on extensive studies in model plants like Arabidopsis, as well as other species, a general model for the regulation of flavonoid biosynthesis can be proposed. nih.gov

The expression of the structural genes involved in the flavonoid pathway, particularly the "late" biosynthetic genes such as F3'H, F3'5'H, and the putative OMT, is typically controlled at the transcriptional level. This regulation is orchestrated by a protein complex known as the MBW complex, which consists of three types of transcription factors: an R2R3-MYB protein, a basic helix-loop-helix (bHLH) protein, and a WD40-repeat protein. nih.gov

This complex binds to specific cis-regulatory elements in the promoters of the target structural genes, thereby activating their transcription in a coordinated manner in response to developmental and environmental cues. It is highly probable that the biosynthesis of this compound in Hovenia dulcis is governed by a homologous MBW complex. Identifying the specific HdMYB, HdbHLH, and HdWD40 transcription factors that regulate the genes for F3'5'H and the terminal 5'-O-methyltransferase would be a critical step in understanding how the plant controls the production of this compound. Such investigations would likely involve genome-wide surveys and transcriptome analysis to identify candidate regulatory and structural genes for further functional characterization. frontiersin.org

Table of Mentioned Compounds

Table 3: Chemical Compounds Mentioned in the Article
Compound NameClass
This compoundDihydroflavonol
L-phenylalanineAmino Acid
Cinnamic acidPhenylpropanoid
p-Coumaric acidPhenylpropanoid
p-Coumaroyl-CoAPhenylpropanoid
Malonyl-CoAAcyl-CoA
Naringenin chalconeChalcone
NaringeninFlavanone
EriodictyolFlavanone
Dihydrokaempferol (DHK)Dihydroflavonol
Dihydroquercetin (DHQ)Dihydroflavonol
Dihydromyricetin (DHM)Dihydroflavonol
MyricetinFlavonol
S-adenosyl-L-methionine (SAM)Methyl-group donor

Gene Identification and Expression Profiling of Biosynthetic Enzymes

Currently, there is no specific information in scientific literature identifying the complete set of genes and enzymes directly responsible for the biosynthesis of this compound. Research on related flavonoids and in other plant species can offer a hypothetical framework. For instance, the biosynthesis of flavonoids typically involves enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H).

Future research would need to employ techniques like transcriptomics and proteomics on Hovenia dulcis to identify candidate genes that are expressed in tissues where this compound accumulates. Subsequent functional characterization of these candidate genes would be necessary to confirm their role in the this compound biosynthetic pathway.

Regulatory Elements Governing Pathway Flux

The regulation of metabolic pathways in plants is a complex interplay of various factors that control the flow of precursors into different branches of secondary metabolism. For this compound, the specific regulatory elements that govern the flux through its biosynthetic pathway are unknown.

In a broader context, the biosynthesis of flavonoids is known to be regulated by transcription factors, such as those from the MYB, bHLH, and WD40 protein families. These transcription factors often work in concert to activate or repress the expression of biosynthetic genes. Understanding how these or other regulatory elements specifically modulate the production of this compound versus other related flavonoids in Hovenia dulcis remains a key area for future investigation. Techniques like metabolic flux analysis, which has been applied to understand metabolic networks in other plant systems, could be instrumental in dissecting the regulatory dynamics of this compound production.

Environmental and Developmental Influences on this compound Accumulation

The accumulation of secondary metabolites in plants is often influenced by a combination of environmental cues and the developmental stage of the plant. While it is likely that such factors affect this compound levels in Hovenia dulcis, specific studies detailing these relationships are not currently available.

General studies on other plant species have shown that factors such as light intensity and quality, temperature, water availability, and nutrient levels can significantly impact flavonoid production. For example, exposure to UV light is a known inducer of flavonoid biosynthesis in many plants, as these compounds can act as photoprotectants. Similarly, the concentration of secondary metabolites can vary in different plant organs (leaves, stems, roots, fruits) and at different stages of development (seedling, vegetative, flowering, fruiting).

To understand the environmental and developmental influences on this compound accumulation, future research would need to quantify the concentration of this compound in Hovenia dulcis plants grown under a range of controlled environmental conditions and harvested at various developmental stages. Such studies would be crucial for optimizing cultivation practices if this compound were to be targeted for specific applications.

Structure Activity Relationship Sar Studies of Hovenitin Ii and Its Analogs

Identification of Pharmacophoric Features of Dihydroflavonols

The biological efficacy of dihydroflavonols, like Hovenitin II, is significantly dictated by specific structural elements that constitute their pharmacophore. Research across various flavonoid classes, applicable to dihydroflavonols, highlights key features essential for interaction with biological targets.

Hydroxyl Group Positioning: The presence and position of hydroxyl (-OH) groups are paramount. For instance, hydroxylation at positions C5 and C7 on the A-ring, and at C3', C4' on the B-ring, are frequently identified as critical for potent biological activities, including antibacterial effects and antioxidant properties mdpi.comencyclopedia.pubscienceopen.comresearchgate.net. Specifically, a 5,7-dihydroxylation pattern on the A-ring and 4'-hydroxylation on the B-ring are considered important for anti-MRSA activity mdpi.com. The 3',4'-catechol moiety on the B-ring is recognized as a significant pharmacophore, contributing to high activity through electron delocalization and hydrogen bonding scienceopen.com. Furthermore, a hydroxyl group at the C3 position of the C-ring is consistently shown to enhance bioactivity scienceopen.comresearchgate.net.

Ring B Substitution: The B-ring's substitution pattern is particularly influential. A para-substituted phenolic B-ring, with unsubstituted meta and ortho positions, is implicated in COX-2 inhibition nih.gov. For PTP1B inhibition, a hydroxyl group on the B-ring is beneficial, with a 4'-hydroxyl group leading to competitive inhibition acs.org.

Other Structural Features: While the C2-C3 double bond is characteristic of flavones and flavonols, flavanols lacking this feature also demonstrate strong biological activity, indicating it is not always essential encyclopedia.pubresearchgate.net.

Influence of Substituent Groups on Biological Activity

Modifications to the core dihydroflavonol structure through the addition or alteration of substituent groups can profoundly impact biological activity.

Hydroxyl and Methoxyl Group Positions

The interplay between hydroxyl and methoxyl (-OCH3) groups is a critical determinant of activity.

Hydroxyl Groups: Generally, an increase in the number and strategic placement of hydroxyl groups enhances bioactivity. For example, hydroxylation at C5 has been shown to boost activity, whereas methoxylation at the same position can decrease it mdpi.com. The presence of hydroxyl groups at C5, C7, 3', and 4' are frequently associated with increased potency across various biological assays mdpi.comencyclopedia.pubscienceopen.comresearchgate.net.

Methoxyl Groups: Conversely, methoxyl groups often exhibit a modulatory effect, frequently diminishing activity. Methoxylation at any position has been reported to reduce antibacterial potential mdpi.com, and specifically, methoxylation at C3' and C5 has been linked to decreased antibacterial action mdpi.com. O-methylation can introduce steric hindrance, potentially reducing antioxidant activity scienceopen.com. However, in some contexts, methoxylation, particularly polymethylation in ring A, has been associated with enhanced biological activity scienceopen.com. The effect of methoxy (B1213986) groups can also be context-dependent, influencing interactions with specific enzyme families; for instance, a methoxy group at the 4' position can reduce inhibitory effects on CYP3 enzymes but increase inhibition of the CYP1 family akjournals.com.

Table 1: Influence of Substituent Groups on Biological Activity (General Dihydroflavonol/Flavonoid SAR)

FeatureEffect on ActivityReference
Hydroxylation at C5Boosts activity mdpi.com
Methoxylation at C5Decreases activity mdpi.com
Hydroxylation at C7Important for anti-MRSA activity mdpi.com
Hydroxylation at 3' and 4'Important for anti-MRSA activity; potent radical scavengers mdpi.comencyclopedia.pubscienceopen.com
Hydroxylation at C3 (Ring C)Significantly enhances bioactivity scienceopen.comresearchgate.net
Methoxylation at 3'Reduces inhibitory effect on bacteria mdpi.com
Methoxylation at any R positionDiminishes antibacterial potential mdpi.com
3',4'-Catechol moiety (Ring B)Significant pharmacophore, confers high activity scienceopen.com
4'-Hydroxylation (Ring B)Beneficial for PTP1B inhibition; competitive inhibition mode acs.org
5-OH, 7-OH (Ring A)Important for anti-MRSA activity; contribute to antioxidant activity mdpi.comscienceopen.com

Stereochemical Impact on Molecular Interactions

The stereochemistry of dihydroflavonols, particularly at their chiral centers (typically C2 and C3), plays a crucial role in their molecular interactions and subsequent biological efficacy. The specific configuration of these centers can dictate how a molecule binds to its target.

Chiral Center Influence: Studies on dihydroquercetin (DHQ) have demonstrated that its stereoisomers interact differently with target proteins. For example, the (2S,3S)-configuration of DHQ showed enhanced affinity to Mpro due to the formation of an additional hydrogen bond involving the C3 hydroxyl group frontiersin.org.

Isomeric Potency: Differences in stereochemistry can lead to significant variations in inhibitory potency. In studies of PTP1B inhibition, a trans isomer of a dihydroflavonol was found to be approximately 13 times more effective than its cis counterpart acs.org.

Pharmacokinetic Implications: Stereochemistry can also impact pharmacokinetic properties. For instance, the elimination half-life of the (2R,3R)-DHQ isomer was notably lower compared to other enantiomers, suggesting differences in metabolic processing or distribution frontiersin.org.

Table 2: Stereochemical Impact on Potency (Examples)

Compound Class/ExampleStereochemistryTarget/ActivityPotency MetricValueComparisonReference
Dihydroquercetin (DHQ)(2S,3S)Mpro interactionAffinityBettervs. other isomers frontiersin.org
Dihydroflavonoltrans isomerPTP1B inhibitionIC500.17 μMvs. cis isomer (2.24 μM) acs.org
Dihydroflavonolcis isomerPTP1B inhibitionIC502.24 μMvs. trans isomer (0.17 μM) acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a computational framework to establish mathematical relationships between the structural properties of molecules and their observed biological activities. This approach is invaluable for predicting the activity of new compounds and guiding the design of more potent analogs.

Computational Approaches for Activity Prediction

Various computational methodologies are employed in QSAR to predict biological activity.

QSAR Principles: QSAR models quantify the relationship between molecular descriptors (e.g., physicochemical properties, structural features) and biological activity, allowing for the prediction of potency for untested compounds uni-bonn.demdpi.comresearchgate.netfrontiersin.org.

Machine Learning Models: Modern QSAR approaches often utilize machine learning (ML) algorithms. Models such as Random Forest (RF), Extreme Gradient Boosting (XGB), and Artificial Neural Networks (ANN) have been successfully applied to predict the anti-cancer activity of flavone (B191248) analogs nih.gov. For example, RF models have demonstrated high predictive power, achieving R² values of 0.820 for MCF-7 cells and 0.835 for HepG2 cells nih.gov.

Descriptor Identification: Advanced techniques like SHAP (SHapley Additive exPlanations) analysis can identify critical molecular descriptors that significantly influence a compound's activity, providing insights into key structural features nih.gov.

Linear vs. Nonlinear Models: QSAR models can be linear or nonlinear. Nonlinear approaches, such as Gene Expression Programming (GEP), are capable of capturing more complex descriptor-activity relationships that linear models might miss, leading to improved predictive accuracy frontiersin.org.

Table 3: QSAR Model Performance Metrics (Example)

ML ModelTarget/ActivityR²cvRMSEtestReference
Random ForestMCF-7 cells0.8200.7440.573 nih.gov
Random ForestHepG2 cells0.8350.7700.563 nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools that complement QSAR by providing detailed insights into molecular interactions at the atomic level.

Predicting Binding Modes: Molecular docking predicts how a ligand (e.g., this compound analog) binds to a target protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts. This helps in understanding the molecular basis of activity and expanding SAR analysis to specific substitution patterns scielo.sa.cracs.orgpensoft.netacs.orgresearchgate.netmdpi.com. For instance, docking studies have been used to explore the SAR of compounds targeting PvDBP, PTP1B, CDK2, and neuraminidase acs.orgscielo.sa.crpensoft.netmdpi.comscirp.org.

Assessing Binding Affinity: Docking simulations provide binding energy values, which can serve as an indicator of a compound's potential affinity for its target. Lower binding energies generally correlate with stronger interactions scielo.sa.crpensoft.net.

Rational Drug Design: The combined application of QSAR, molecular docking, and MD simulations is instrumental in the rational design of novel drug candidates. These computational approaches enable researchers to predict the activity of designed molecules, optimize their structures for improved potency and selectivity, and understand the underlying mechanisms of action nih.govpensoft.netnih.govnih.gov.

Design Principles for Enhanced this compound Analogs

The development of enhanced analogs of this compound necessitates a thorough understanding of its Structure-Activity Relationship (SAR). SAR studies aim to correlate specific structural modifications of a molecule with changes in its biological activity, thereby guiding the design of more potent, selective, or pharmacokinetically favorable compounds. While this compound has been identified as a dihydroflavonol isolated from Hovenia dulcis mdpi.com, detailed research findings specifically outlining the SAR of this compound and its synthesized analogs, along with corresponding data tables, were not found in the conducted literature searches.

This compound is chemically characterized as (2R,3R)-2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one mdpi.com. As a member of the dihydroflavonol class, general SAR principles observed in related flavonoid compounds may offer some insight. For instance, studies on other flavonoids have indicated that specific hydroxylation patterns on the A and B rings, as well as modifications to the C ring, can significantly influence their biological activities, such as antibacterial or antioxidant properties researchgate.netmdpi.commdpi.comnih.gov. For example, in some flavonoid classes, 5,7-dihydroxylation of ring A and 4'-hydroxylation of ring B have been identified as important structural features for eliciting specific biological effects mdpi.com. Furthermore, the stereochemistry of the dihydroflavonol core, particularly the (2R,3R) configuration, has been noted in enzymatic transformation studies mdpi.comnih.gov.

However, without specific studies detailing the synthesis of this compound analogs and their subsequent biological evaluation, it is not possible to derive concrete design principles or present data tables that directly address the SAR of this compound. The development of enhanced analogs would typically involve systematic chemical modifications, such as altering the number and position of hydroxyl and methoxy groups, modifying the flavonoid core, or introducing substituents at various positions, followed by rigorous testing to determine the impact of these changes on desired biological activities.

Compound List:

this compound

Hovenitin I

Hovenitin III

Dihydromyricetin (B1665482) (DHM)

(+)-Ampelopsin

Advanced Analytical Methodologies for Hovenitin Ii Research

High-Resolution Separation Techniques

High-resolution separation techniques are fundamental for isolating and analyzing individual compounds from complex mixtures, such as plant extracts.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional High-Performance Liquid Chromatography (HPLC). It utilizes smaller stationary phase particles (typically 1.7–1.8 µm) and operates at higher pressures (up to 1030 bar or 15,000 psi) waters.com. These advancements lead to dramatic improvements in resolution, speed, and sensitivity waters.com. UPLC is particularly effective for separating polar and moderately polar compounds like flavonoids and their derivatives, including Hovenitin II.

Research involving the analysis of plant extracts containing flavonoids, similar to this compound, has successfully employed UPLC coupled with mass spectrometry. For instance, a study analyzing C. torulosa needles utilized UPLC-QTOF-MS for metabolomic profiling, identifying various compounds including hovenitin I, a closely related dihydroflavonol rsc.org. The method involved a C18 column with a gradient elution of formic acid in water and methanol (B129727), achieving rapid separation and sensitive detection rsc.org.

Table 1: Representative UPLC Method Parameters for Flavonoid Analysis

ParameterSpecificationReference
System UPLC-QTOF-MS rsc.org
Column ZORBAX RRHD Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) rsc.org
Column Temp. 35 °C rsc.org
Mobile Phase A 0.1% formic acid in water rsc.org
Mobile Phase B 100% methanol rsc.org
Gradient Elution 5% B (0-2 min), 5–30% B (2-8 min), 30–45% B (8-16 min), 45–95% B (16-25 min), 95–5% B (25-30 min), 2 min post-run rsc.org
Flow Rate 0.4 mL/min rsc.org
Injection Vol. 5 µL rsc.org
Detection QTOF-MS (negative ion mode) rsc.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their differential migration in an electric field within a narrow capillary tube mnstate.eduunt.edu. Unlike chromatography, which relies on differential partitioning between stationary and mobile phases, CE separates based on differences in charge-to-size ratio and electroosmotic flow (EOF) mnstate.eduwhitman.edu. CE offers exceptionally high separation efficiency, often exceeding that of HPLC, due to the absence of the multiple-path and mass-transfer contributions to band broadening seen in chromatographic systems mnstate.eduwhitman.edu.

While specific applications of CE for this compound are not extensively detailed in the provided literature, CE is well-suited for the analysis of polar and charged molecules, including flavonoids. Its high resolution, rapid analysis times, and minimal sample/reagent consumption make it a valuable tool for the separation and potential quantification of compounds like this compound from complex matrices unt.eduthermofisher.com. The technique can be particularly useful for analyzing stereoisomers or closely related compounds that might be difficult to resolve by other chromatographic methods.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine separation methods with powerful detection systems, provide comprehensive analytical capabilities, enabling identification, quantification, and structural elucidation.

LC-MS/MS for Metabolite Profiling and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of natural products and metabolites. It couples the separation power of liquid chromatography (often UPLC) with the identification and quantification capabilities of mass spectrometry veedalifesciences.comcreative-proteomics.com. LC-MS/MS provides high sensitivity, selectivity, and specificity, allowing for the detection and quantification of analytes even in complex biological or plant matrices veedalifesciences.comepa.gov.

The tandem mass spectrometry (MS/MS) aspect involves a second stage of mass analysis, typically through fragmentation of precursor ions. This fragmentation yields characteristic product ions, which serve as a unique fingerprint for compound identification and enable highly selective quantification by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) creative-proteomics.comnih.gov. This capability is crucial for metabolite profiling, where numerous related compounds may be present, and for accurate quantification even at low concentrations veedalifesciences.comepa.gov.

For this compound, LC-MS/MS can be instrumental in its identification within crude extracts and in quantifying its levels in various samples. Its flavonoid structure, with characteristic functional groups, allows for ionization and fragmentation patterns that are readily detectable by MS/MS. Studies using LC-MS/MS for the analysis of other natural products and metabolites demonstrate its utility in providing detailed structural information and accurate quantitative data rsc.orgnih.govnih.gov.

GC-MS for Volatile Component Analysis (if relevant to this compound breakdown)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds shimadzu.comjeol.com. It separates compounds based on their boiling points and polarity, followed by mass spectrometric detection for identification and quantification shimadzu.comjeol.com. GC-MS is particularly effective for analyzing compounds that can be readily vaporized without decomposition.

This compound, being a dihydroflavonol, is a relatively non-volatile compound. Therefore, direct analysis of this compound by GC-MS is generally not feasible without prior derivatization to increase its volatility. While GC-MS is highly valuable for analyzing volatile components in plant extracts or for identifying volatile degradation products of compounds, its direct application to this compound itself is limited. If research focuses on the volatile metabolites or degradation pathways of this compound, GC-MS could then become relevant for analyzing those specific volatile breakdown products researchgate.net.

Spectroscopic Quantification and Imaging

Spectroscopic techniques are indispensable for the structural elucidation and quantification of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both 1D and 2D) is the gold standard for determining the complete structure of organic compounds, including this compound. It provides detailed information about the connectivity of atoms, the chemical environment of protons and carbons, and stereochemistry sci-hub.se. Techniques like ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC are routinely used to confirm the structure of isolated compounds like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Dihydroflavonols, including this compound, possess chromophores (conjugated systems within the flavonoid structure) that absorb UV-Vis light sci-hub.se. This property allows for the quantification of this compound using UV-Vis spectrophotometry, often as a detection method in HPLC or UPLC, or as a standalone quantification method if sufficient specificity can be achieved pcbiochemres.compnrjournal.comijacskros.com. The absorption maxima and molar absorptivity are characteristic parameters used for quantification.

Mass Spectrometry (MS): As discussed in hyphenated techniques, MS provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and structural confirmation. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental composition rsc.orgepa.gov.

While imaging techniques are not explicitly detailed for this compound in the provided searches, spectroscopic imaging methods could potentially be used to visualize the localization of this compound within plant tissues, if specific probes or detection methods are developed.

Compound List:

this compound

Hovenitin I

Hovenitin III

Conclusion and Future Research Directions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.